molecular formula C13H8ClNO4 B6399683 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261921-25-8

3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6399683
CAS RN: 1261921-25-8
M. Wt: 277.66 g/mol
InChI Key: RWYHCTAXMCKDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% (3-CNB-95) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is an important intermediate used in the synthesis of various compounds, such as pharmaceuticals, dyes, and other organic compounds. 3-CNB-95 is a white crystalline powder, with a melting point of 143-145°C and a boiling point of 250-252°C. Its molecular formula is C8H6ClNO3.

Scientific Research Applications

3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of various heterocyclic compounds. Additionally, 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% has been used in the preparation of a number of organic compounds, including aryl amines, aryl halides, and thiophenols.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is believed to involve the formation of a nitrobenzene intermediate, which then undergoes a series of reactions to form the desired product. The nitrobenzene intermediate is formed by the reaction of nitric acid and sulfuric acid with 4-chloronitrobenzene. This intermediate then undergoes a series of reactions, including hydrolysis, reduction, and oxidation, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% are not fully understood. However, it is believed to have a number of beneficial effects, including the inhibition of the growth of certain bacteria, the inhibition of certain enzymes, and the inhibition of certain types of cancer cells. Additionally, 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its relatively low cost and availability, its ease of use, and its high purity. Additionally, 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time. However, there are a few limitations to using 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

There are a number of potential future directions for the use of 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95%. For example, it could be used in the synthesis of new drugs or other organic compounds. Additionally, it could be used as a reagent in the synthesis of new heterocyclic compounds. Additionally, it could be used in the preparation of new materials, such as polymers or nanomaterials. Finally, it could be used in the development of new analytical methods, such as HPLC or NMR.

Synthesis Methods

3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95% can be synthesized in several ways. One of the most common methods is the nitration of 4-chloronitrobenzene. This is done by adding sulfuric acid and nitric acid to the 4-chloronitrobenzene in a reaction flask, and heating the mixture at a temperature of 110°C. The reaction takes place to form 3-(4-Chlorophenyl)-5-nitrobenzoic acid, 95%, which is then isolated by filtration and recrystallization.

properties

IUPAC Name

3-(4-chlorophenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYHCTAXMCKDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689582
Record name 4'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-25-8
Record name 4'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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